molecular formula C7H13F3N2 B067540 1-(2,2,2-Trifluoroethyl)piperidin-4-amine CAS No. 187217-99-8

1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Cat. No. B067540
M. Wt: 182.19 g/mol
InChI Key: JJGAYYBQGNJNJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of piperidine derivatives, including 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, can be achieved through various synthetic routes. One efficient approach involves gold catalysis to achieve the formal [4 + 2] synthesis of synthetically valuable piperidin-4-ones from secondary amines, which could potentially be applied or adapted for the synthesis of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine (Cui, Peng, & Zhang, 2009). Another method includes the Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes, demonstrating the versatility of synthetic strategies in accessing piperidine derivatives (Lebold, Leduc, & Kerr, 2009).

Molecular Structure Analysis

The molecular structure of 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, like other piperidine derivatives, is pivotal in determining its chemical reactivity and interaction with biological targets. Studies on similar compounds have elucidated the importance of the piperidine ring's conformation and the positioning of substituents for its biological activity and chemical properties. For instance, the conformational analysis of piperidine derivatives has been explored through NMR spectroscopy, providing insight into the spatial arrangement of atoms within the molecule and its implications for reactivity (Fomichev et al., 1988).

Chemical Reactions and Properties

Piperidine derivatives undergo a variety of chemical reactions, reflecting their rich chemical reactivity. These reactions include but are not limited to nucleophilic substitution, reduction, oxidation, and cycloaddition. The presence of the trifluoroethyl group in 1-(2,2,2-Trifluoroethyl)piperidin-4-amine could influence its reactivity, making it a valuable intermediate for further functionalization. The study on the kinetics and mechanism of the reaction of similar trifluoromethylated compounds with piperidine bases in various solvents sheds light on the complex nature of these reactions and the factors influencing their rates and outcomes (Jarczewski, Schroeder, & Dworniczak, 1986).

Scientific Research Applications

  • Organic Synthesis

    • Application : “1-(2,2,2-Trifluoroethyl)piperidin-4-amine” is often used as an intermediate in organic synthesis . It’s widely used in the pharmaceutical field .
  • Asymmetric Annulation Reaction

    • Application : A highly efficient asymmetric [3 + 2] annulation reaction of N-2,2,2-trifluoroethylisatin ketimines and 2-nitroindoles or 2-nitrobenzofurans was presented .
    • Methods of Application : The specific methods of application and experimental procedures would be detailed in the original research paper .
    • Results or Outcomes : The outcomes of these reactions would be the production of new organic compounds. The specific results, including any quantitative data or statistical analyses, would be detailed in the original research paper .

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 . The hazard statements associated with it are H302 - H410, indicating that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects . The precautionary statements are P273 - P301 + P312 + P330, advising to avoid release to the environment and to call a poison center or doctor if feeling unwell .

properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-3-1-6(11)2-4-12/h6H,1-5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJGAYYBQGNJNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585537
Record name 1-(2,2,2-Trifluoroethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2,2-Trifluoroethyl)piperidin-4-amine

CAS RN

187217-99-8
Record name 1-(2,2,2-Trifluoroethyl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 25% aqueous solution of ammonia (170 mL), 10% Pd/C (7.4 g), and a solution of the above 1-(2,2,2-trifluoroethyl)piperidin-4-one/butanol mixture (72.5 g, 0.344 mol, 86:14 weight ratio) in methanol (420 mL) were placed into a 2 L glass autoclave purged with argon. The reaction mixture was hydrogenated in a Parr apparatus at a hydrogen pressure of 40 psi for 18 h. The catalyst was removed by filtration. The filtrate was concentrated in vacuo to 150 mL. Potash (46 g) and ether (200 mL) were added, and the mixture was vigorously stirred for 20 min. The organic layer was separated, and the aqueous one was extracted with ether (100 mL). The combined organic layers were dried over anhydrous Na2SO4 and evaporated to afford a mixture (74.4 g) of 1-(2,2,2-trifluoroethyl)piperidin-4-amine and 1-(2,2,2-trifluoroethyl)-N-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]piperidin-4-amine in 72:28 weight ratio (containing butanol). This mixture was fractionated at 7-8 mmHg on a 15 cm Vigreaux column (a fraction with bp 75-95° C. was collected) to afford 1-(2,2,2-trifluoroethyl)piperidin-4-amine (38.5 g) as a colorless liquid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Name
1-(2,2,2-trifluoroethyl)piperidin-4-one butanol
Quantity
72.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
glass
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
420 mL
Type
solvent
Reaction Step Five
Name
Quantity
7.4 g
Type
catalyst
Reaction Step Six

Synthesis routes and methods II

Procedure details

1-(2,2,2-Trifluoroethyl)piperidin-4-amine was synthesized as in steps a-c of Example 1. To a 250 mL round bottom flask containing 6-(3-fluorophenyl)pyridine-3-carboxylic acid (see Example 3, Step A)(2.01 g, 9.25 mmol ) in DMA (35 mL) was added EDAC/EDC*HCl(1.95 g, 10.2 mmol), HOBt (1.38 g, 10.2 mmol), 1-(2,2,2-trifluoroethyl)piperidin-4-amine (1.85 g, 10.2 mmol) and NMM (2.23 mL, 20.4). After stirring at room temperature for 2 hours the reaction mixture was diluted with water (100 mL) and the resulting solid filtered and dried to give the desired product (2.96 g). LCMS (ES+) 4.55 min (TIC, 90%; 1H NMR purity >95%); 1H NMR (400 MHz, DMSO-d6) □ ppm 1.60 (dq, J=11.84, 3.48 Hz, 2 H) 1.81 (d, J=10.62 Hz, 2H) 2.44 (t, J=11.16 Hz, 2H) 2.50 (br. s., 2H) 2.94 (d, J=11.53 Hz, 2H) 3.74-3.87 (m, 1H) 7.32 (dt, J=8.37, 2.29 Hz, 1H) 7.57 (q, 1H) 7.96 (d, J=10.43 Hz, 1H) 8.01 (d, J=7.69 Hz, 1H) 8.14 (d, J=8.24 Hz, 1H) 8.28 (dd, J=8.24, 2.20 Hz, 1H) 8.49 (d, J=7.50 Hz, 1H) 9.07 (d, J=1.83 Hz, 1H); MS(ES+) 382 (M+1); HRMS (TOF, ES+) calculated for C19H19F4N3O+H+: 382.1542; observed 382.1548.
Quantity
2.01 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
EDAC EDC
Quantity
1.95 g
Type
reactant
Reaction Step Two
Name
Quantity
1.38 g
Type
reactant
Reaction Step Two
Quantity
1.85 g
Type
reactant
Reaction Step Two
Name
Quantity
2.23 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]-carbamic acid tert-butyl ester was then taken up in dioxane (80 mL) and hydrogen chloride gas was bubbled through the solution for 10 minutes. The reaction vessel was capped tightly and stirred for 1.5 hours. The solvent was removed under reduced pressure at 40° C. The residue was taken up in 42 mL of 0.5M sodium methoxide in methanol, stirred at room temperature for 3 hours, and filtered. The filtrate was concentrated, taken up in ethyl acetate, filtered, and concentrated to give 1.0 g of 1-(2,2,2-trifluoroethyl)piperidin-4-ylamine as a dark colored oil, (M+H)+=183.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
3
Citations
H Sakai, H Inoue, K Murata, T Toba, Y Shimmyo… - Bioorganic & Medicinal …, 2020 - Elsevier
SUN13837 (1), a fibroblast growth factor receptor modulator, has been an attractive candidate for treating neurodegenerative diseases. However, one of its metabolites, N-benzyl-4-(…
Number of citations: 5 www.sciencedirect.com
J Wityak, KF McGee, MP Conlon, RH Song… - Journal of Medicinal …, 2015 - ACS Publications
Through medicinal chemistry lead optimization studies focused on calculated properties and guided by X-ray crystallography and computational modeling, potent pan-JNK inhibitors …
Number of citations: 27 pubs.acs.org
坂井啓紀 - 2021 - repository.kulib.kyoto-u.ac.jp
第 1 章 緒言 SUN13837 (1) は FGF-1 受容体を介して FGF シグナルを活性化することで塩基性線維芽細胞成長因子 (basic fibroblast growth factor, bFGF) と同様の神経細胞保護作用を示す低…
Number of citations: 3 repository.kulib.kyoto-u.ac.jp

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